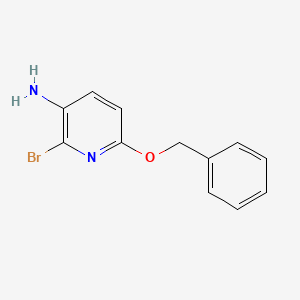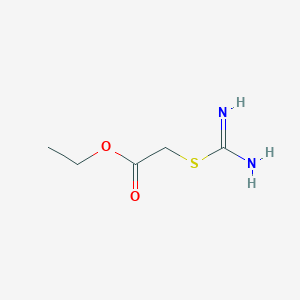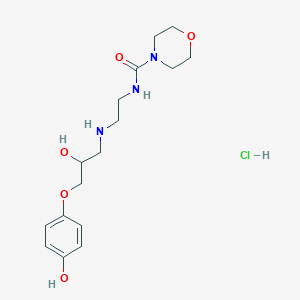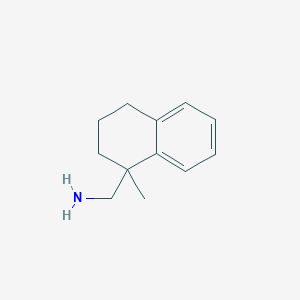
6-(Trifluoromethoxy)quinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)quinoline-3,4-diamine is an organic compound with a quinoline core structure substituted by a trifluoromethoxy group (-OCF3) at the sixth position and two amine groups at the third and fourth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)quinoline-3,4-diamine typically involves multi-step organic reactionsThe quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic conditions .
The amine groups are typically introduced through nitration followed by reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts, such as palladium or copper, can also be employed to facilitate specific reaction steps and improve overall yield .
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert nitro groups to amine groups, which is a crucial step in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as stannous chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various quinoline derivatives with different substituents, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
6-(Trifluoromethoxy)quinoline-3,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The amine groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 6-Trifluoromethoxy-3-indazolecarboxylic acid
- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
Uniqueness
6-(Trifluoromethoxy)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethoxy group and the diamine functionality allows for versatile chemical modifications and enhances its potential as a pharmacophore .
Propiedades
Fórmula molecular |
C10H8F3N3O |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
6-(trifluoromethoxy)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-5-1-2-8-6(3-5)9(15)7(14)4-16-8/h1-4H,14H2,(H2,15,16) |
Clave InChI |
YJWNPKZBVLXIGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




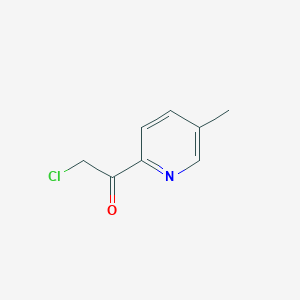
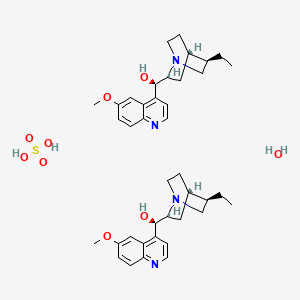

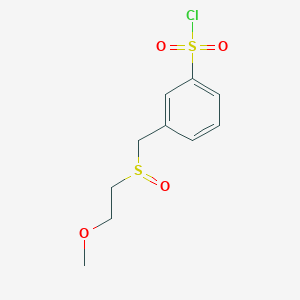
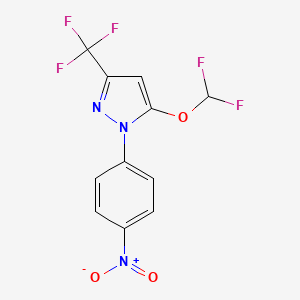
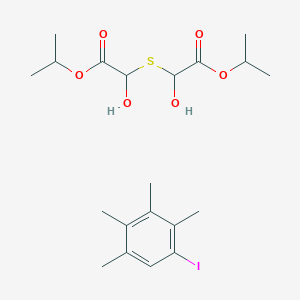

![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
